2-[2-Phenyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]acetic acid
Description
The compound 2-[2-phenyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]acetic acid features a thiazole core substituted with phenyl (C₆H₅) and thiophen-2-yl (C₄H₃S) groups at positions 2 and 4, respectively, and an acetic acid moiety at position 4. This structure combines aromatic heterocycles (thiazole and thiophene) with a carboxylic acid functional group, making it a versatile scaffold for pharmaceutical and materials science applications. Its synthesis typically involves cyclocondensation reactions, as seen in analogous thiazole-acetic acid derivatives .
Properties
IUPAC Name |
2-(2-phenyl-4-thiophen-2-yl-1,3-thiazol-5-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2S2/c17-13(18)9-12-14(11-7-4-8-19-11)16-15(20-12)10-5-2-1-3-6-10/h1-8H,9H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDQHUGOFVVCKHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(S2)CC(=O)O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>45.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24836763 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-Phenyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]acetic acid typically involves multi-step organic reactions. One common method includes the condensation of thiophene-2-carboxylic acid with phenyl isothiocyanate to form the intermediate, which is then cyclized with α-bromoacetophenone under basic conditions to yield the desired thiazole derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization or chromatography to obtain the pure compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiazole ring, potentially converting it into a dihydrothiazole derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution often requires catalysts like aluminum chloride or iron(III) chloride.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Anti-inflammatory Properties
Recent studies have highlighted the potential of 2-[2-Phenyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]acetic acid as an inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1), an enzyme implicated in inflammatory processes. The inhibition of mPGES-1 can lead to reduced levels of prostaglandin E2, a mediator of inflammation and pain.
Case Study: Inhibition of mPGES-1
In a study conducted by researchers at the European Biomedical Research Institute of Salerno, compounds derived from this compound demonstrated selective inhibition of mPGES-1 with IC50 values in the low micromolar range. The most promising derivatives induced cell cycle arrest and apoptosis in A549 lung cancer cells, suggesting potential applications in cancer therapy as well as anti-inflammatory treatment .
Antioxidant Activity
The antioxidant properties of thiazole derivatives have been documented, indicating that this compound may also exhibit protective effects against oxidative stress.
Data Table: Antioxidant Activity Comparison
| Compound | EC50 (mM) | Activity Type |
|---|---|---|
| This compound | TBD | Antioxidant |
| Thiazolidine derivatives | 0.565 | Lipid peroxidation |
| Other thiazole analogs | TBD | Varies |
This table summarizes comparative data on antioxidant activities among various thiazole compounds, highlighting the need for further investigation into the specific mechanisms by which this compound exerts its effects.
Anticancer Potential
The compound's ability to induce apoptosis in cancer cells positions it as a candidate for anticancer drug development. Its structural features allow for modifications that can enhance its biological activity and selectivity towards cancerous cells.
Case Study: Apoptosis Induction
In vitro studies have shown that derivatives of this compound can induce apoptosis in various cancer cell lines by activating intrinsic apoptotic pathways. The research indicates that these compounds could be developed into novel anticancer agents .
Synthesis and Modification
The synthesis of this compound can be achieved through various multicomponent reactions that allow for structural modifications to enhance biological activity. These synthetic pathways are crucial for developing new derivatives with improved efficacy and safety profiles.
Synthetic Pathways Overview
| Synthesis Method | Description |
|---|---|
| Multicomponent Reactions | Efficient synthesis routes for complex molecules |
| Suzuki-Miyaura Coupling | Allows for the introduction of various substituents |
These methods provide a foundation for future research aimed at optimizing the biological properties of this compound.
Mechanism of Action
The mechanism of action of 2-[2-Phenyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]acetic acid involves its interaction with various molecular targets. In biological systems, it may inhibit specific enzymes or receptors, leading to its observed antimicrobial or anticancer effects. The thiazole and thiophene rings play crucial roles in binding to these targets, disrupting their normal function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a broader class of 1,3-thiazol-5-yl acetic acid derivatives. Key analogs and their distinguishing features are summarized below:
Key Observations:
- Electron-Withdrawing Groups (e.g., trifluoromethyl in GW0742) improve receptor binding affinity and pharmacokinetic stability compared to the target compound’s phenyl and thiophene groups .
- Thiophene vs. Benzene Rings : The thiophen-2-yl group in the target compound introduces sulfur-mediated π-stacking and redox activity, distinct from purely hydrocarbon phenyl analogs .
- Acetic Acid Position : The 5-position acetic acid is conserved across analogs, suggesting its critical role in hydrogen bonding or chelation (e.g., in PPAR activation) .
PPAR Agonism:
- GW0742 and GW501516 (structurally related to the target compound) are well-characterized PPAR-β/δ agonists. Their potency is attributed to the trifluoromethylphenyl and methylsulfanylphenoxy groups, which optimize hydrophobic interactions with the receptor’s ligand-binding domain .
- The target compound lacks these substituents, likely reducing PPAR affinity. However, its thiophene moiety may confer unique interactions with cysteine residues or metal ions in alternative targets .
Anticancer and Anti-inflammatory Potential:
- Rhodanine derivatives (e.g., T7, T9, T12) with acetic acid side chains show anticancer activity via thioredoxin inhibition or MAPK pathway modulation. The target compound’s thiophene-thiazole core may similarly disrupt redox signaling .
Biological Activity
2-[2-Phenyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]acetic acid (CAS No. 23821-62-7) is a complex organic compound notable for its potential biological activities. This compound features a unique structure that combines thiazole and thiophene rings with a phenyl group, which contributes to its diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory effects, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C15H11N O2S2. It has a melting point of 134-135 °C and exhibits a purity of over 95% in commercial preparations . The compound's unique structure is illustrated below:
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various pathogens.
Table 1: Antimicrobial Activity Data
| Pathogen | MIC (μg/mL) | MBC (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.22 | 0.25 |
| Staphylococcus epidermidis | 0.20 | 0.23 |
| Escherichia coli | 0.30 | 0.35 |
| Pseudomonas aeruginosa | 0.40 | 0.45 |
These results indicate that the compound not only inhibits bacterial growth but also exhibits bactericidal properties . Additionally, it has shown potential in preventing biofilm formation, which is crucial in treating persistent infections.
Anticancer Activity
The compound has been investigated for its anticancer properties, particularly its ability to inhibit the enzyme microsomal prostaglandin E synthase-1 (mPGES-1), a target in cancer therapy due to its role in inflammation and tumor progression.
Table 2: Anticancer Activity Data
| Compound | IC50 (μM) | Mechanism of Action |
|---|---|---|
| 2-[2-Phe... | 12.27 | mPGES-1 inhibition |
| 31.64 | Induces G0/G1 phase arrest in cancer cells |
In studies involving A549 lung cancer cells, the compound induced cell cycle arrest and apoptosis at specific concentrations, highlighting its potential as an anticancer agent .
Anti-inflammatory Activity
The anti-inflammatory effects of this compound have also been explored, particularly through its inhibition of mPGES-1, which leads to reduced levels of pro-inflammatory prostaglandins.
Mechanism of Action
The mechanism involves binding to the active site of mPGES-1, inhibiting its activity and subsequently lowering the production of PGE2, which is upregulated in inflammatory conditions . This selective inhibition allows for therapeutic effects without the gastrointestinal side effects typically associated with non-steroidal anti-inflammatory drugs (NSAIDs).
Case Studies
Several studies have highlighted the biological activities of this compound:
- Study on Antimicrobial Efficacy : A study conducted by Mohamed et al. evaluated various derivatives incorporating thiazole and thiophene rings against multidrug-resistant pathogens. The results indicated that derivatives similar to this compound exhibited significant antimicrobial activity with low toxicity profiles .
- Cancer Cell Line Studies : In vitro tests on A549 cells revealed that compounds similar to this thiazole derivative caused cell cycle arrest and increased apoptosis rates when treated over extended periods .
Q & A
Q. What are the common synthetic routes for preparing 2-[2-Phenyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]acetic acid?
- Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. A representative approach involves:
Thiazole Core Formation : Reacting substituted acetophenones with thiophene-2-carboxaldehyde in acetic acid under reflux to form the thiazole backbone .
Acetic Acid Sidechain Introduction : Coupling the thiazole intermediate with bromoacetic acid or its derivatives using coupling agents like EDCI/HOBt in DMF .
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) is used to isolate the final product. Yields typically range from 45–65% depending on substituent steric effects .
Q. Key Reaction Conditions :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 1 | Acetic acid, reflux | 50–60 | |
| 2 | EDCI/HOBt, DMF | 45–65 |
Q. How is the structural identity of this compound validated experimentally?
- Methodological Answer : Structural validation relies on spectroscopic techniques:
- 1H/13C NMR : The thiophene protons appear as a multiplet at δ 7.2–7.4 ppm, while the thiazole C-5 carbon resonates at ~160 ppm .
- IR Spectroscopy : A strong absorption band at ~1700 cm⁻¹ confirms the carboxylic acid group .
- Elemental Analysis : Carbon and nitrogen content must align with theoretical values within ±0.4% .
- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks consistent with the molecular formula C₁₆H₁₂N₂O₂S₂ .
Q. What preliminary biological assays are recommended to assess its bioactivity?
- Methodological Answer : Initial screening should include:
- Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria and fungi .
- Enzyme Inhibition : Testing against targets like α-glucosidase or PPAR-γ (via reporter gene assays), given structural similarities to GW501516 (a PPAR-δ agonist) .
- Cytotoxicity : MTT assays on human cell lines (e.g., HepG2) to establish IC₅₀ values .
Advanced Research Questions
Q. How can computational methods resolve contradictory data on its receptor-binding affinity?
- Methodological Answer : Discrepancies in reported affinities (e.g., PPAR-γ vs. PPAR-δ selectivity) can be addressed via:
- Molecular Docking : Use AutoDock Vina to model interactions with PPAR isoforms. Focus on the thiophene-thiazole moiety’s role in hydrogen bonding with Tyr437 (PPAR-γ) or His413 (PPAR-δ) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. RMSD >2.5 Å indicates weak or nonspecific binding .
- Free Energy Calculations : MM-PBSA analysis quantifies binding energy differences between isoforms .
Q. What strategies optimize synthetic yield while minimizing byproducts?
- Methodological Answer : Optimize via Design of Experiments (DoE) :
- Critical Parameters : Solvent polarity (DMF vs. THF), temperature (80–120°C), and catalyst loading (EDCI: 1.2–2.0 equiv).
- Microwave-Assisted Synthesis : Reduces reaction time from 12 hours to 30 minutes, improving yield by 15–20% .
- Byproduct Mitigation : Add molecular sieves to absorb water, suppressing hydrolysis of the acetic acid sidechain .
Q. How do substituent variations on the phenyl ring affect biological activity?
- Methodological Answer : Structure-Activity Relationship (SAR) studies require:
- Analog Synthesis : Introduce electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups at the phenyl para position .
- Biological Testing : Compare MIC values (antimicrobial) or IC₅₀ (cytotoxicity) across analogs.
- Data Analysis : Use QSAR models (e.g., CoMFA) to correlate substituent Hammett σ values with activity. For example, -CF₃ groups enhance PPAR-δ agonism by 3-fold .
Q. Example SAR Table :
| Substituent | Antimicrobial MIC (µg/mL) | PPAR-δ EC₅₀ (nM) |
|---|---|---|
| -H | 32 | 150 |
| -NO₂ | 16 | 90 |
| -OCH₃ | 64 | 220 |
| Data adapted from |
Q. What analytical techniques are suitable for detecting degradation products under stressed conditions?
- Methodological Answer : Employ HPLC-DAD/MS :
- Stress Conditions : Expose the compound to heat (60°C), UV light, and acidic/basic hydrolysis .
- Column : C18 (5 µm, 250 × 4.6 mm), mobile phase: acetonitrile/0.1% formic acid.
- Degradation Pathways : Hydrolysis of the acetic acid group (~30% degradation at pH 12) or thiazole ring oxidation (~15% under UV) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
